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Compound of Interest

Compound Name: Olmesartan Ethyl Ester

Cat. No.: B148487 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the

structural characterization of Olmesartan Ethyl Ester, a known impurity and synthetic

intermediate of Olmesartan Medoxomil. The methodologies outlined utilize Nuclear Magnetic

Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) to

confirm the identity and purity of the compound.

Introduction
Olmesartan Ethyl Ester, chemically known as 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-

1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid ethyl ester, is a key

intermediate and potential impurity in the synthesis of the angiotensin II receptor antagonist,

Olmesartan Medoxomil.[1][2] Its unambiguous identification and characterization are critical for

ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This

application note details the analytical workflow and expected spectral data for the

comprehensive characterization of Olmesartan Ethyl Ester using ¹H NMR, ¹³C NMR, and LC-

MS/MS.
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Chemical Name: 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-

yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid ethyl ester[3]

Synonyms: Olmesartan Acid Ethyl Ester[3]

CAS Number: 144689-23-6[3][4]

Molecular Formula: C₂₆H₃₀N₆O₃[3][4]

Molecular Weight: 474.55 g/mol [2][5]

Analytical Workflow
The structural confirmation of Olmesartan Ethyl Ester is achieved through a systematic

analytical workflow that combines chromatographic separation with spectroscopic analysis.

This process ensures the accurate identification of the molecule's structure and key functional

groups.

Caption: Analytical workflow for Olmesartan Ethyl Ester characterization.

Experimental Protocols
NMR Spectroscopy Protocol
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for the structural elucidation

of Olmesartan Ethyl Ester.

Sample Preparation:

Accurately weigh 5-10 mg of the Olmesartan Ethyl Ester reference standard.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as

Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃).

Vortex the sample until fully dissolved.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):
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¹H NMR:

Pulse Program: Standard single pulse (zg30).

Spectral Width: -2 to 16 ppm.

Number of Scans: 16-64 scans.

Relaxation Delay (d1): 1.0 seconds.

Temperature: 298 K.

Referencing: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at

2.50 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

Spectral Width: -10 to 220 ppm.

Number of Scans: 1024-4096 scans (or as needed for adequate signal-to-noise).

Relaxation Delay (d1): 2.0 seconds.

Temperature: 298 K.

Referencing: Calibrate the spectrum using the deuterated solvent peak (e.g., DMSO-d₆

at 39.52 ppm).

LC-MS/MS Protocol
This protocol outlines the conditions for the analysis of Olmesartan Ethyl Ester using Liquid

Chromatography coupled with Tandem Mass Spectrometry.

Sample and Standard Preparation:

Prepare a stock solution of Olmesartan Ethyl Ester at 1 mg/mL in methanol or

acetonitrile.
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Prepare working standards by serial dilution of the stock solution to a final concentration of

approximately 1-10 µg/mL using the initial mobile phase composition as the diluent.

Liquid Chromatography (LC) Conditions:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Start with 90% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and return

to initial conditions for re-equilibration.

Flow Rate: 0.8 mL/min.

Column Temperature: 30 °C.

Injection Volume: 10 µL.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive.

Scan Mode: Full Scan (MS1) from m/z 100-600 to identify the parent ion, followed by

product ion scan (MS/MS) of the protonated molecule.

Capillary Voltage: 3.5 - 4.5 kV.

Source Temperature: 120-150 °C.

Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.

Collision Gas: Argon.

Collision Energy: Optimize by infusing the standard; typically ramp from 10-40 eV for

fragmentation analysis.
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Data Presentation and Interpretation
Note: The following spectral data are predicted based on the known structure of Olmesartan
Ethyl Ester and typical chemical shift values. Experimental values may vary slightly based on

solvent and acquisition conditions.

Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data for Olmesartan Ethyl Ester (in DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.70 - 7.50 m 4H
Aromatic protons
(biphenyl)

~7.15 d 2H
Aromatic protons

(biphenyl)

~7.05 d 2H
Aromatic protons

(biphenyl)

~5.50 s 2H -N-CH₂-Ph

~4.15 q 2H -O-CH₂-CH₃

~2.60 t 2H
Imidazole-CH₂-CH₂-

CH₃

~1.60 m 2H
Imidazole-CH₂-CH₂-

CH₃

~1.45 s 6H -C(OH)(CH₃)₂

~1.20 t 3H -O-CH₂-CH₃

~0.90 t 3H
Imidazole-CH₂-CH₂-

CH₃

Variable br s 1H -OH

| Variable | br s | 1H | Tetrazole -NH |
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Table 2: Predicted ¹³C NMR Data for Olmesartan Ethyl Ester (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~165.0 Ester C=O

~158.0 Imidazole C=N

~145.0 - 125.0 Aromatic & Imidazole C

~70.0 -C(OH)(CH₃)₂

~60.0 -O-CH₂-CH₃

~48.0 -N-CH₂-Ph

~30.0 Imidazole-CH₂-CH₂-CH₃

~28.0 -C(OH)(CH₃)₂

~22.0 Imidazole-CH₂-CH₂-CH₃

~14.5 -O-CH₂-CH₃

| ~14.0 | Imidazole-CH₂-CH₂-CH₃ |

Predicted Mass Spectrometry Data
Table 3: Predicted ESI-MS/MS Fragmentation Data for Olmesartan Ethyl Ester
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m/z Ion
Proposed Loss / Fragment
Structure

475.25 [M+H]⁺
Protonated parent
molecule (C₂₆H₃₁N₆O₃⁺)

457.24 [M+H - H₂O]⁺
Loss of water from the tertiary

alcohol

429.23 [M+H - C₂H₅OH]⁺
Loss of ethanol from the ethyl

ester group

417.23 [M+H - C₃H₆O]⁺
Loss of acetone from the

hydroxypropyl group

207.10 [C₁₄H₁₁N]⁺ Biphenyl-methylene fragment

| 193.08 | [C₁₃H₉]⁺ | Biphenyl fragment after cleavage of the tetrazole ring |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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